3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one
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Overview
Description
3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. The trifluoromethyl group attached to the benzyl moiety imparts unique chemical properties to this compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one can be achieved through several methods. One common approach involves the reaction of 4-(trifluoromethyl)benzyl bromide with dihydropyran in the presence of a base such as sodium hydride (NaH) or sodium borohydride (NaBH4). This reaction typically occurs under mild conditions and yields the desired product with good efficiency .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent-free conditions and the use of recyclable catalysts, can make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The trifluoromethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .
Scientific Research Applications
3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique chemical properties make it useful in studying biological pathways and interactions.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins more effectively. This interaction can modulate various biological processes, including enzyme activity and signal transduction pathways .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Methylbenzyl)dihydro-2H-pyran-4(3H)-one
- 3-(4-Chlorobenzyl)dihydro-2H-pyran-4(3H)-one
- 3-(4-Fluorobenzyl)dihydro-2H-pyran-4(3H)-one
Uniqueness
The presence of the trifluoromethyl group in 3-(4-(Trifluoromethyl)benzyl)dihydro-2H-pyran-4(3H)-one distinguishes it from similar compounds. This group imparts unique chemical properties, such as increased lipophilicity and metabolic stability, making the compound more suitable for specific applications in research and industry .
Properties
Molecular Formula |
C13H13F3O2 |
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Molecular Weight |
258.24 g/mol |
IUPAC Name |
3-[[4-(trifluoromethyl)phenyl]methyl]oxan-4-one |
InChI |
InChI=1S/C13H13F3O2/c14-13(15,16)11-3-1-9(2-4-11)7-10-8-18-6-5-12(10)17/h1-4,10H,5-8H2 |
InChI Key |
LBGUYZHLUFBGBM-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC(C1=O)CC2=CC=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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